Axomadol hydrochloride
Description
Academic Significance of Modulating Opioid Receptors and Monoamine Neurotransmitter Systems
The academic interest in concurrently modulating opioid receptors and monoamine systems stems from their crucial and distinct roles in pain processing. The opioid system, particularly the µ-opioid receptor (MOR), is a well-established target for potent analgesia. magtechjournal.com Endogenous and exogenous opioids bind to these receptors located in the brain and spinal cord, which are key sites for supraspinal and spinal analgesia, to inhibit the transmission of pain signals. frontiersin.orgjci.org
The monoaminergic system, comprising neurotransmitters like norepinephrine (B1679862) (noradrenaline) and serotonin (B10506) (5-hydroxytryptamine or 5-HT), is integral to the body's endogenous pain modulatory system. nih.govnih.gov Descending pathways from the brainstem release norepinephrine and serotonin in the spinal cord, which can either inhibit or facilitate pain signals depending on the specific receptor subtypes activated. nih.gov For instance, reinforcing the descending inhibitory pathways through norepinephrine and serotonin reuptake inhibition is a key mechanism for the analgesic effects of certain antidepressant medications, now considered treatments for some types of chronic pain. nih.gov
Combining MOR agonism with monoamine reuptake inhibition in a single molecule is hypothesized to produce a synergistic analgesic effect. tandfonline.com This dual action allows for the engagement of multiple pain-relieving mechanisms, which may be particularly effective for complex pain states. frontiersin.org Research into compounds with these combined properties is significant as it explores pathways to potentially achieve robust analgesia while possibly altering the profile of effects compared to purely opioid agonists. nih.gov
Research Trajectory and Investigational Status of Axomadol Hydrochloride
Axomadol was developed as a novel, centrally active analgesic. medchemexpress.commedchemexpress.com It is administered as a racemic mixture of its (1RS,3RS,6RS) stereoisomers. ontosight.ai Pharmacologically, this compound is characterized by its dual mechanism of action: it acts as an agonist at the µ-opioid receptor and as an inhibitor of the reuptake of norepinephrine and, to a lesser extent, serotonin. ncats.ionih.gov
The compound is metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to an active metabolite, O-demethyl-axomadol, which also contributes to its pharmacological effects. nih.gov Research has shown that the different enantiomers of Axomadol have distinct properties; the RR enantiomer exhibits stronger opioid agonistic activity, while the SS enantiomer has more pronounced effects on monoamine reuptake inhibition.
Axomadol entered clinical development and was investigated for the treatment of moderate to severe pain, including postoperative pain and chronic low back pain. springer.comdrugbank.com The compound progressed to Phase II clinical trials in the United States and Europe. ncats.iospringer.com However, the development of Axomadol was ultimately discontinued. springer.com Reports indicate that the clinical studies for chronic low back pain did not meet the predetermined endpoints, leading to the cessation of its development. ncats.io
Data Tables
Table 1: Comparison of Multi-Mechanistic Analgesics
| Compound | Primary Mechanism 1 | Primary Mechanism 2 | Active Metabolites |
|---|---|---|---|
| Axomadol | µ-opioid receptor agonist ncats.io | Norepinephrine & Serotonin reuptake inhibitor ncats.ionih.gov | Yes (O-demethyl-axomadol) nih.gov |
| Tramadol (B15222) | µ-opioid receptor agonist (weak) tandfonline.com | Serotonin & Norepinephrine reuptake inhibitor drugbank.com | Yes (O-desmethyltramadol) tandfonline.comdrugbank.com |
| Tapentadol | µ-opioid receptor agonist who.int | Norepinephrine reuptake inhibitor who.intucsf.edu | No ucsf.eduwikipedia.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Axomadol |
| Buprenorphine |
| Cebranopadol |
| Codeine |
| Dextromethorphan |
| Morphine |
| O-desmethyltramadol |
| O-demethyl-axomadol |
| Opiranserin |
| Oxycodone |
| Tapentadol |
| Thebaine |
| Tramadol |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
187219-95-0 |
|---|---|
Molecular Formula |
C16H26ClNO3 |
Molecular Weight |
315.83 g/mol |
IUPAC Name |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1 |
InChI Key |
BCTAUJYAQUAGMU-ZPQOTBKHSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl |
Canonical SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axomadol hydrochloride |
Origin of Product |
United States |
Mechanism of Action and Receptor Pharmacology of Axomadol Hydrochloride
Central Nervous System Pharmacodynamics
Axomadol is administered as a racemic mixture of its (1R,3R,6R) and (1S,3S,6S) enantiomers, denoted as RR and SS enantiomers, respectively. nih.gov The central pharmacodynamic effects of axomadol are a composite of the actions of the parent enantiomers and their primary active metabolite, O-demethyl-axomadol, which is formed via the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov
The two mechanisms of action can be distinguished by their effects on pupil diameter. The opioid component, primarily mediated by the RR enantiomer of the O-demethyl metabolite, induces miosis (pupil constriction). In contrast, the monoamine reuptake inhibition, mainly attributed to the SS enantiomer of the parent compound, leads to mydriasis (pupil dilation). nih.gov A pharmacokinetic/pharmacodynamic (PK/PD) modeling study in healthy subjects demonstrated these opposing effects and established a quantitative link between the net change in pupil diameter and the analgesic response. nih.gov
The study found that the SS parent compound produced a concentration-dependent increase in pupil diameter, while the RR O-demethyl metabolite led to a linear decrease in pupil diameter. nih.gov The integrated effect on pupil size was shown to correlate with a reduction in pain as measured by the cold pressor test, with the model indicating that a 0.5 mm change in pupil diameter corresponds to a 10% decrease in pain. nih.gov This highlights the interplay of the dual mechanisms in the central nervous system to produce analgesia.
Opioid Receptor System Modulation
The opioid activity of axomadol is a key component of its analgesic effect and is primarily mediated through the µ-opioid receptor (MOR). The interactions with delta (δ)- and kappa (κ)-opioid receptors are less characterized for axomadol itself. Due to the limited availability of specific binding and functional data for axomadol, the following sections will discuss the principles of its opioid receptor pharmacology, drawing necessary parallels from its structurally and mechanistically related predecessor, tramadol (B15222).
The primary opioid-mediated analgesia of compounds in the tramadol class is due to the agonistic activity at the µ-opioid receptor. nih.gov
The (+) enantiomer of tramadol's M1 metabolite shows the highest affinity for the µ-opioid receptor, which is considered the primary driver of its opioid-derived analgesic effects. This suggests that the RR-O-demethyl metabolite of axomadol is likely the most potent µ-opioid receptor ligand among its related compounds.
| Compound | Ki (nM) at µ-Opioid Receptor |
|---|---|
| (±)-Tramadol | 2400 |
| (+)-M1 Metabolite | 3.4 |
| (-)-M1 Metabolite | 240 |
| (±)-M5 Metabolite | 100 |
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are functional assays used to determine the potency (EC50) and efficacy (Emax) of G-protein coupled receptor (GPCR) agonists. For µ-opioid receptors, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein, an event that can be measured by the binding of radiolabeled [35S]GTPγS.
While specific GTPγS binding data for axomadol's metabolites are not available, studies on tramadol's metabolites have characterized their activity at the human µ-opioid receptor. These studies have shown that the (+)-M1 metabolite is an agonist with significant intrinsic efficacy. The rank order of intrinsic efficacy among tramadol's metabolites was determined to be (+)-M1 > (±)-M5 > (-)-M1. Other metabolites, such as M2, M3, and M4, displayed weak affinity and no significant stimulatory effect in GTPγS binding assays. This indicates that the analgesic effect derived from µ-opioid receptor activation is primarily due to the (+)-M1 metabolite. It is highly probable that the RR-O-demethyl metabolite of axomadol exhibits similar potent agonist activity at the µ-opioid receptor.
| Compound | Agonistic Activity in [35S]GTPγS Assay |
|---|---|
| (+)-M1 Metabolite | Yes |
| (-)-M1 Metabolite | Yes |
| (±)-M5 Metabolite | Yes |
| (±)-M2, M3, M4 Metabolites | No stimulatory effect |
Detailed molecular interaction studies for axomadol with opioid receptor subtypes have not been published. Generally, opioid ligands interact with specific residues within the transmembrane domains of the opioid receptors. The binding pocket for µ-opioid agonists is well-characterized, and the affinity and efficacy of a ligand are determined by its specific chemical interactions with these residues. Given its structural similarities to tramadol and codeine, it is expected that the O-demethylated metabolite of axomadol forms key interactions, such as a salt bridge between its protonated amine and a conserved aspartic acid residue in transmembrane domain III, which is crucial for the binding of most opioids.
There is a lack of specific research on the interaction of axomadol hydrochloride and its metabolites with delta (δ)- and kappa (κ)-opioid receptors. For the related compound tramadol, its affinity for δ- and κ-opioid receptors is generally lower than for the µ-opioid receptor, and this is particularly true for its active M1 metabolite. This suggests that the primary opioid-mediated effects of axomadol are likely selective for the µ-opioid receptor, with minimal direct contribution from δ- and κ-opioid receptor agonism. However, without direct binding and functional studies on axomadol, its full profile at these receptors remains to be elucidated.
Mu-Opioid Receptor (MOR) Agonism.
Monoamine Transporter Inhibition
A significant component of Axomadol's mechanism of action is the inhibition of the reuptake of key monoamine neurotransmitters, specifically noradrenaline and, to a lesser extent, serotonin (B10506). nih.gov This activity is primarily attributed to the (1S,2S)-enantiomer of the parent compound. nih.gov By blocking the reuptake of these neurotransmitters from the synaptic cleft, Axomadol increases their availability to act on postsynaptic receptors, thereby enhancing descending inhibitory pain pathways.
The inhibition of noradrenaline reuptake is a key contributor to the analgesic effect of Axomadol. This action is predominantly mediated by the (1S,2S)-enantiomer. While specific binding affinities for Axomadol are not extensively published, the analogous actions of the structurally similar compound tramadol provide insight. For tramadol, the (-)-enantiomer is a more potent inhibitor of noradrenaline reuptake than the (+)-enantiomer. This inhibition leads to an accumulation of noradrenaline in the synaptic cleft, which in turn activates adrenergic receptors that are part of the descending pain modulatory system, resulting in a dampening of nociceptive signals.
A study on the effects of Axomadol and its O-demethyl metabolite on pupil diameter in healthy subjects provided indirect evidence for its noradrenaline reuptake inhibiting properties. The (1S,2S)-enantiomer of the parent drug was found to cause a concentration-dependent increase in pupil diameter (mydriasis), an effect consistent with increased noradrenergic activity. nih.gov
Axomadol also exhibits inhibitory effects on the reuptake of serotonin (5-hydroxytryptamine, 5-HT), although this action is reportedly less pronounced than its effects on noradrenaline. nih.gov The enhanced serotonergic neurotransmission resulting from reuptake inhibition also contributes to the modulation of descending inhibitory pain pathways.
Insights from the related compound tramadol indicate that its (+)-enantiomer is a more potent inhibitor of serotonin reuptake compared to the (-)-enantiomer. This suggests a stereoselective interaction with the serotonin transporter (SERT). By blocking SERT, the concentration of serotonin in the synapse increases, leading to the activation of various postsynaptic serotonin receptors that play a role in pain modulation.
Role of Stereoisomers in Pharmacological Activity
The (1S,2S)-enantiomer (SS-enantiomer) of the parent Axomadol compound is primarily responsible for the monoamine reuptake inhibition , with a more pronounced effect on noradrenaline than on serotonin. nih.gov
Conversely, the opioid-mediated effects of Axomadol are not primarily due to the parent compound but rather its major active metabolite. Specifically, the (1R,2R)-enantiomer (RR-enantiomer) of the O-demethyl metabolite (M1) is a potent agonist at the µ-opioid receptor . nih.gov This division of labor between the stereoisomers of the parent drug and its primary metabolite allows for a synergistic analgesic effect, combining two distinct pain-relieving mechanisms.
To illustrate the distinct roles of stereoisomers, data from the related compound tramadol is presented below, as specific binding affinities for Axomadol are not widely available.
| Enantiomer | Noradrenaline Transporter | Serotonin Transporter |
|---|---|---|
| (+)-Tramadol | 2.0 | 0.7 |
| (-)-Tramadol | 0.5 | 15.0 |
This table presents data for the structurally related compound tramadol to illustrate the principle of stereoselective activity at monoamine transporters.
Active Metabolites and Their Pharmacodynamic Contribution
Axomadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active O-demethyl metabolite (M1). This metabolic conversion is crucial for the opioid component of Axomadol's analgesic action.
The O-demethyl metabolite (M1) of Axomadol, particularly its (1R,2R)-enantiomer, is a potent agonist at the µ-opioid receptor. nih.gov While the parent compound has a relatively low affinity for this receptor, the M1 metabolite exhibits significantly higher affinity and is primarily responsible for the opioid-mediated analgesia.
Pharmacodynamic studies have shown that the (1R,2R)-O-demethyl metabolite of Axomadol induces miosis (pupil constriction), which is a characteristic effect of µ-opioid receptor agonists. nih.gov This contrasts with the mydriatic effect of the parent (1S,2S)-enantiomer, highlighting the opposing and distinct actions of the parent drug and its metabolite. nih.gov
The pharmacological profile of Axomadol is a composite of the actions of the parent drug and its active M1 metabolite. The parent compound, particularly the (1S,2S)-enantiomer, functions as a monoamine reuptake inhibitor. In contrast, the (1R,2R)-M1 metabolite acts as a potent µ-opioid agonist.
This separation of primary pharmacological activities between the parent drug and its metabolite results in a dual-mechanism analgesic. The following table, using data from the analogous compound tramadol, provides a quantitative comparison of the binding affinities of the parent compound and its M1 metabolite at the µ-opioid receptor, demonstrating the significantly increased opioid receptor affinity of the metabolite.
| Compound | Ki (nM) |
|---|---|
| (±)-Tramadol | 2400 |
| (+)-M1 Metabolite | 3.4 |
| (-)-M1 Metabolite | 240 |
This table presents data for the structurally related compound tramadol and its M1 metabolite to illustrate the significant increase in µ-opioid receptor affinity following O-demethylation.
Structure Activity Relationships Sar of Axomadol Hydrochloride and Its Analogues
Fundamental Principles of Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By systematically modifying a molecule's structure and observing the resulting changes in its pharmacological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic actions. For dual-action compounds like Axomadol, SAR studies are particularly complex as they must consider the structural requirements for two distinct pharmacological targets: the µ-opioid receptor and the monoamine transporters.
The primary goals of SAR analysis in the context of Axomadol and its analogues are to:
Identify the essential functional groups and their optimal spatial arrangement for potent µ-opioid receptor binding and activation.
Determine the structural modifications that influence the potency and selectivity of norepinephrine (B1679862) and serotonin (B10506) reuptake inhibition.
Elucidate the role of stereochemistry in the dual activities of these compounds.
Develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to guide the design of new analogues with enhanced analgesic profiles.
Key Pharmacophores and Molecular Determinants for Opioid Receptor Binding
The interaction of Axomadol analogues with the µ-opioid receptor is governed by a well-defined pharmacophore, largely extrapolated from studies on tramadol (B15222) and other classical opioids. The essential components for effective binding include a protonated amine, a central hydrophobic scaffold, and an aromatic ring.
A crucial determinant for potent µ-opioid receptor agonism in this class of compounds is the presence of a phenolic hydroxyl group on the m-position of the phenyl ring. In the case of tramadol, the parent compound, which possesses a methoxy (B1213986) group, exhibits significantly lower affinity for the µ-opioid receptor compared to its O-desmethylated metabolite, M1, where the methoxy group is converted to a hydroxyl group. researchgate.netnih.gov Molecular docking studies have suggested that this phenolic hydroxyl group forms a key hydrogen bond interaction with the receptor, contributing significantly to binding affinity. researchgate.netnih.gov
The protonated tertiary amine is another critical feature, engaging in an ionic interaction with a conserved aspartate residue in the binding pocket of the µ-opioid receptor. nih.gov The cyclohexane (B81311) ring serves as a bulky, hydrophobic scaffold that helps to correctly orient the pharmacophoric elements within the receptor's binding site.
Stereochemical Configurations and their Impact on Pharmacological Potency
This separation of activities between different stereoisomers underscores the importance of three-dimensional structure in drug-receptor interactions. The specific spatial arrangement of the functional groups in each enantiomer allows for selective and potent interactions with their respective targets.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
|---|---|---|---|
| (+/-)-Tramadol | 17000 | >100000 | >100000 |
| (+)-Tramadol | 15700 | >100000 | >100000 |
| (-)-Tramadol | 28800 | >100000 | >100000 |
| (+/-)-M1 Metabolite | 3190 | >100000 | >100000 |
| (+)-M1 Metabolite | 153 | >100000 | >100000 |
| (-)-M1 Metabolite | 9680 | >100000 | >100000 |
Data adapted from Gasser et al., 1996. nih.gov Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analgesic Efficacy
Derivation and Validation of QSAR Models
The development of a QSAR model for Axomadol analogues would involve several key steps. First, a dataset of compounds with known analgesic activities would be compiled. The three-dimensional structures of these molecules would then be generated and aligned based on a common scaffold. From these aligned structures, a variety of molecular descriptors would be calculated.
Statistical methods, such as partial least squares (PLS) or multiple linear regression (MLR), would then be employed to derive a mathematical equation that correlates the molecular descriptors with the observed biological activity. The predictive power of the resulting QSAR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Application of Molecular Descriptors in Activity Prediction
Molecular descriptors are numerical values that encode different aspects of a molecule's chemical structure. For a QSAR study on Axomadol analogues, a range of descriptors would be relevant:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and dipole moments, which are crucial for understanding electrostatic interactions with the target receptors.
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. They are important for ensuring a good fit within the binding pockets of the opioid receptor and monoamine transporters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and the blood-brain barrier, as well as its hydrophobic interactions with the target proteins.
By identifying the most influential descriptors, a validated QSAR model could be used to predict the analgesic efficacy of novel, unsynthesized Axomadol analogues, thereby guiding the design of more potent and selective drug candidates.
Structure-Affinity Relationship (SAFIR) Studies for Receptor Interactions.
While specific Structure-Affinity Relationship (SAFIR) studies for axomadol hydrochloride are not extensively available in publicly accessible literature, a comprehensive understanding of its potential interactions with receptors can be derived from the well-documented structure-activity relationships (SAR) of its close structural analog, tramadol. Axomadol and tramadol share a core cyclohexanol (B46403) structure with a dimethylaminomethyl group and a substituted phenyl group, suggesting that the principles governing tramadol's receptor affinity are highly relevant to axomadol.
The analgesic effects of tramadol are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of norepinephrine and serotonin. researchgate.netnih.gov This dual action is intricately linked to its stereochemistry and metabolism. Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which exhibit different pharmacological profiles. nih.gov
The opioid component of tramadol's action is primarily mediated by its main active metabolite, O-desmethyltramadol (M1). clinpgx.orgmdpi.com This metabolite demonstrates a significantly higher affinity for the µ-opioid receptor compared to the parent drug. clinpgx.orgmdpi.com The metabolic O-demethylation of the methoxy group on the phenyl ring to a hydroxyl group is a critical factor in enhancing this affinity.
A study characterizing tramadol and its metabolites (M1, M2, M3, M4, and M5) at the cloned human µ-opioid receptor provided detailed insights into their binding affinities. The affinity (Ki) of these compounds was determined by their ability to inhibit the binding of [3H]naloxone. The results highlighted that the (+)-M1 metabolite possesses the highest affinity for the µ-opioid receptor. nih.gov
The stereochemistry of the metabolites also plays a crucial role in receptor affinity. The (+)-enantiomer of the M1 metabolite shows a much higher affinity than the (-)-enantiomer. nih.gov This underscores the importance of the spatial arrangement of the functional groups for optimal interaction with the receptor's binding site.
Table 1: Binding Affinities of Tramadol and its Metabolites at the Human µ-Opioid Receptor
| Compound | Ki (nM) |
| (+)-M1 | 3.4 |
| (+/-)-M5 | 100 |
| (-)-M1 | 240 |
| (+/-)-Tramadol | 2400 |
| (+/-)-M2 | >10000 |
| (+/-)-M3 | >10000 |
| (+/-)-M4 | >10000 |
This table is based on data from a study by Gillen et al. (2000). nih.gov
The data clearly indicates that the O-demethylation to form M1 leads to a dramatic increase in µ-opioid receptor affinity, with the (+)-M1 enantiomer being the most potent. nih.gov The N-demethylation pathway, leading to metabolites like M2 and M3, results in compounds with very weak affinity for the receptor. nih.gov The metabolite M5, which is N,O-didesmethyltramadol, retains some affinity, suggesting that the phenolic hydroxyl group is a key determinant for binding. nih.govucalgary.ca
Given the structural similarities between axomadol and tramadol, it can be inferred that similar metabolic pathways and structural features would govern its receptor interactions. The presence and orientation of hydroxyl and methoxy groups on the phenyl ring, as well as the stereochemistry of the cyclohexanol ring, would be expected to be critical for the affinity of axomadol and its potential analogues to opioid and other receptors.
Metabolism and Biotransformation Pathways of Axomadol Hydrochloride
Theoretical Pathways of Hepatic Metabolism.
The hepatic metabolism of Axomadol hydrochloride is theoretically divided into two main phases. Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. These transformations are often mediated by the cytochrome P450 (CYP) enzyme system. Following Phase I, the modified compounds may then undergo Phase II reactions, which involve conjugation with endogenous molecules to increase their water solubility and facilitate their excretion from the body.
Phase I metabolism of Axomadol is characterized by oxidative transformations, primarily demethylation reactions, which are critical for the formation of its active metabolite.
The initial and most significant steps in the metabolism of Axomadol are catalyzed by various isozymes of the cytochrome P450 system. These reactions are responsible for the demethylation of the parent compound at both the O- and N-positions.
Phase I Metabolic Reactions.
Cytochrome P450 (CYP)-Mediated Oxidative Transformations.
N-Demethylation via Specific CYP Isozymes (e.g., CYP3A4, CYP2B6).
In addition to O-demethylation, Axomadol also undergoes N-demethylation to form N-desmethylaxomadol. Based on extensive studies of its structural analog tramadol (B15222), this metabolic pathway is primarily mediated by the cytochrome P450 isozymes CYP3A4 and CYP2B6. droracle.ainih.govclinpgx.org This reaction involves the removal of a methyl group from the nitrogen atom of the dimethylamino group. The resulting N-desmethyl metabolite is generally considered to be less active than the parent compound and the O-desmethyl metabolite. Further metabolism of N-desmethylaxomadol can occur, leading to the formation of secondary metabolites.
| Metabolic Pathway | Enzyme(s) | Metabolite(s) | Significance |
| O-Demethylation | CYP2D6 | O-desmethylaxomadol | Formation of the primary active metabolite. |
| N-Demethylation | CYP3A4, CYP2B6 (inferred from tramadol) | N-desmethylaxomadol | Formation of a less active metabolite. |
Currently, there is limited specific information available from scientific literature regarding the role of hydrolysis or other Phase I reactions in the metabolism of this compound. The primary focus of metabolic studies has been on the oxidative pathways of O- and N-demethylation.
Following the Phase I transformations, Axomadol and its metabolites, particularly O-desmethylaxomadol, undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, which facilitates their elimination from the body, primarily through the kidneys. The main Phase II reactions for compounds with structures similar to Axomadol, such as tramadol, are glucuronidation and sulfation. nih.govclinpgx.orgajmc.com
The O-desmethylaxomadol metabolite is a primary substrate for glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 and UGT1A8 being identified as key enzymes in the glucuronidation of the analogous O-desmethyltramadol. researchgate.net The resulting glucuronide conjugates are pharmacologically inactive and are readily excreted in the urine. Sulfation, another conjugation pathway, may also play a role in the metabolism of Axomadol and its metabolites, although it is generally considered a minor pathway compared to glucuronidation for this class of compounds. ajmc.com
| Conjugation Reaction | Enzyme Family (inferred from tramadol) | Substrate(s) | Product(s) |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs), e.g., UGT2B7, UGT1A8 | O-desmethylaxomadol | O-desmethylaxomadol-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | Axomadol, Metabolites | Sulfate conjugates |
Phase II Metabolic Reactions.
Glucuronidation and Sulfate Conjugation.
Glucuronidation is a major Phase II pathway for many opioids and related compounds. stopioid.com It involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the parent drug or its Phase I metabolites. uomus.edu.iq For Axomadol, it is highly probable that the hydroxyl groups on the cyclohexane (B81311) ring and the phenolic hydroxyl group of its O-demethylated metabolite are primary sites for glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are significantly more polar and are readily eliminated in the urine.
Sulfate conjugation is another important Phase II reaction that often competes with glucuronidation for the same substrates. uomus.edu.iq This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation of the hydroxyl groups of Axomadol and its metabolites would increase their water solubility and facilitate their renal excretion. For the related compound tramadol, both glucuronide and sulfate conjugates of its O-demethylated metabolites have been identified. nih.govnih.gov
Other Conjugation Pathways.
Beyond glucuronidation and sulfation, other conjugation pathways could theoretically be involved in the metabolism of Axomadol, although they are generally considered minor routes for this class of compounds. These could include conjugation with amino acids or glutathione. However, based on the extensive metabolism of tramadol, N- and O-demethylation followed by glucuronidation and sulfation are the predominant biotransformation routes. nih.govnih.gov
Identification and Characterization of Major Metabolites.
The primary and most well-characterized metabolite of Axomadol is O-demethyl-axomadol. nih.gov This active metabolite is formed through the O-demethylation of the parent compound. nih.gov Axomadol is administered as a racemic mixture of (RR)- and (SS)-enantiomers, and its metabolism is stereoselective. The O-demethyl metabolite also exists as enantiomers, with the (RR)-O-demethyl metabolite showing distinct pharmacological activity. nih.gov
Drawing parallels from the extensively studied metabolism of tramadol, it is plausible that Axomadol undergoes other Phase I transformations, leading to a variety of metabolites. These could include:
N-demethylation: Removal of one or both methyl groups from the dimethylamino moiety to form N-desmethyl-axomadol and N,N-didesmethyl-axomadol.
Cyclohexyl Oxidation: Hydroxylation of the cyclohexane ring at various positions.
Combination of Pathways: Metabolites formed through a combination of these reactions, such as N,O-didesmethyl-axomadol.
For tramadol, a total of 11 Phase I metabolites have been identified, arising from N- and O-demethylation and cyclohexyl oxidation. nih.govnih.gov It is reasonable to hypothesize that a similar array of metabolites exists for Axomadol. Subsequent Phase II conjugation of these Phase I metabolites would lead to a larger number of final metabolic products.
Table 1: Potential Metabolites of this compound (Based on Analogy with Tramadol)
| Metabolite | Metabolic Pathway | Potential Activity |
|---|---|---|
| O-demethyl-axomadol | O-demethylation | Active |
| N-desmethyl-axomadol | N-demethylation | Likely less active than parent |
| N,N-didesmethyl-axomadol | Di-N-demethylation | Likely inactive |
| Hydroxycyclohexyl-axomadol | Cyclohexyl oxidation | Unknown |
| N,O-didesmethyl-axomadol | N- and O-demethylation | Active (based on tramadol's M5) |
| Glucuronide Conjugates | Glucuronidation | Inactive |
| Sulfate Conjugates | Sulfation | Inactive |
Enzymatic Systems Involved in Biotransformation.
The biotransformation of Axomadol is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of heme-containing monooxygenases located predominantly in the liver.
The O-demethylation of Axomadol to its active metabolite, O-demethyl-axomadol, is principally catalyzed by the polymorphic enzyme CYP2D6 . nih.gov This is consistent with the metabolism of tramadol, where CYP2D6 is the key enzyme responsible for the formation of its primary active metabolite, O-desmethyltramadol (M1). nih.govclinpgx.org
Phase II conjugation reactions are catalyzed by UGTs and SULTs, which are also subject to genetic variation and can be influenced by various factors.
Genetic Polymorphisms of Metabolic Enzymes and Their Theoretical Impact.
The genetic polymorphism of CYP2D6 is well-documented and has significant clinical implications for drugs metabolized by this enzyme. tg.org.au Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor metabolizers (PMs): Carry two non-functional alleles, leading to a lack of or significantly reduced enzyme activity.
Intermediate metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles.
Extensive metabolizers (EMs): Possess at least one fully functional allele.
Ultrarapid metabolizers (UMs): Carry multiple copies of functional alleles, resulting in increased enzyme activity.
Given that CYP2D6 is the primary enzyme for the formation of the active metabolite O-demethyl-axomadol, genetic variations in CYP2D6 are expected to have a profound impact on the pharmacokinetics and pharmacodynamics of Axomadol.
Theoretical Impact of CYP2D6 Polymorphisms on Axomadol Metabolism:
Poor Metabolizers: In PMs, the formation of O-demethyl-axomadol would be significantly reduced. This could lead to higher plasma concentrations of the parent drug and lower concentrations of the active metabolite, potentially resulting in reduced analgesic efficacy.
Ultrarapid Metabolizers: In UMs, there would be a rapid and extensive conversion of Axomadol to O-demethyl-axomadol. This could lead to higher concentrations of the active metabolite, potentially increasing the risk of opioid-related side effects. nih.govtg.org.au
Studies on tramadol have demonstrated these effects, with PMs experiencing less analgesia and UMs having a higher risk of toxicity. nih.gov
Table 2: Theoretical Impact of CYP2D6 Phenotype on Axomadol Pharmacokinetics
| CYP2D6 Phenotype | Expected Axomadol Concentration | Expected O-demethyl-axomadol Concentration | Theoretical Clinical Outcome |
|---|---|---|---|
| Poor Metabolizer (PM) | Increased | Decreased | Reduced analgesia |
| Intermediate Metabolizer (IM) | Moderately Increased | Moderately Decreased | Variable response |
| Extensive Metabolizer (EM) | Normal | Normal | Expected analgesic effect |
| Ultrarapid Metabolizer (UM) | Decreased | Increased | Increased risk of adverse effects |
Potential for Enzyme Induction and Inhibition by Co-Administered Agents.
The co-administration of drugs that are inhibitors or inducers of the enzymes involved in Axomadol metabolism can lead to significant drug-drug interactions.
Enzyme Inhibition: Inhibitors of CYP2D6, such as certain selective serotonin (B10506) reuptake inhibitors (e.g., bupropion, fluoxetine, paroxetine) and other medications (e.g., quinidine), can decrease the metabolic clearance of Axomadol to its active metabolite. This would mimic the phenotype of a CYP2D6 poor metabolizer, potentially leading to reduced efficacy.
Inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir, clarithromycin) could potentially increase the plasma concentrations of Axomadol by inhibiting its N-demethylation pathway.
Computational Prediction of Metabolic Fates and Pathways.
While specific computational studies on Axomadol metabolism are not publicly available, computational modeling is an increasingly valuable tool in drug metabolism research. These in silico methods can predict the metabolic fate of a drug candidate early in the development process.
Various computational approaches can be employed:
Structure-Based Methods: These models use the three-dimensional structures of metabolic enzymes, such as CYP450s, to predict how a drug molecule will bind and where it is likely to be metabolized.
Ligand-Based Methods: These approaches use information from a database of known substrates for a particular enzyme to build predictive models based on structural and physicochemical properties.
Rule-Based Systems: These systems use established knowledge of metabolic reactions to predict the likely metabolites of a new compound.
For Axomadol, computational models could be used to:
Predict the sites of metabolism on the molecule.
Identify the specific CYP enzymes responsible for each metabolic reaction.
Estimate the likelihood of formation of different metabolites.
Predict potential drug-drug interactions.
The application of these computational tools could help to further elucidate the metabolic pathways of Axomadol and predict the influence of factors such as genetic polymorphisms and co-administered drugs on its metabolism.
Computational and Theoretical Modeling of Axomadol Hydrochloride
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in understanding how Axomadol and its metabolites interact with their biological targets, primarily the µ-opioid receptor (MOR) and the noradrenaline transporter.
While specific molecular docking studies detailing the binding pose of Axomadol are not extensively published, the interactions of similar opioid ligands with the µ-opioid receptor are well-characterized. These studies reveal critical interaction hotspots within the receptor's binding pocket. It is hypothesized that Axomadol's active components would engage with these same key regions.
Computational models of the µ-opioid receptor show that ligands typically interact with amino acid residues in several transmembrane (TM) helices. elifesciences.org Key interactions for morphinan-scaffold agonists often involve residues such as D147 in TM3, Y148 in TM3, K233 in TM5, W293 in TM6, and Y326 in TM7. elifesciences.org Docking simulations for various opioid ligands have demonstrated that interactions with these residues, particularly the ionic bond with Asp147 and hydrophobic interactions within the pocket, are crucial for stabilizing the ligand-receptor complex and initiating signal transduction. mdpi.com The binding of Axomadol's enantiomers and metabolites would likely involve a specific constellation of these interactions, defining their unique binding poses and contributing to their distinct pharmacological activities.
Molecular docking can provide a "docking score," which serves as an estimation of the binding affinity. By correlating these scores with experimentally determined binding affinities (Ki values), models can be developed to predict the potency of new or uncharacterized compounds. nih.govplos.org This approach is valuable for differentiating the affinities of Axomadol's various stereoisomers and metabolites for the µ-opioid receptor and other targets.
The analgesic and physiological effects of Axomadol are mediated by its enantiomers and their metabolites, which have different affinities for the µ-opioid receptor. The opioid action is primarily attributed to the (1R,2R)-enantiomer of its O-demethyl metabolite. nih.gov Experimental data for the parent compound shows that the (1R,2R)-enantiomer of Axomadol has a moderate binding affinity for the human recombinant µ-opioid receptor. nih.gov Computational models would aim to replicate this and predict the affinities of other metabolites, thereby helping to quantify the receptor selectivity and the contribution of each component to the drug's dual mechanism of action.
Table 1: Experimental Binding Affinity for Axomadol Enantiomer
| Compound | Receptor | Ki (Inhibitory Constant) |
|---|
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time. mdpi.commdpi.com Unlike static docking, MD simulations provide a dynamic view of the ligand-receptor complex, revealing information about conformational flexibility and the stability of interactions.
MD simulations can be employed to explore the conformational landscape of both Axomadol hydrochloride and its receptor targets. Upon binding, a ligand can induce or stabilize specific receptor conformations, which is fundamental to its function as an agonist or antagonist. nih.govnih.gov For the µ-opioid receptor, a G-protein-coupled receptor (GPCR), ligand binding is known to trigger a hallmark conformational change, often involving an outward movement of transmembrane helix 6 (TM6), which facilitates G-protein coupling. nih.gov
Simulations of the apo (unbound) receptor and the Axomadol-bound complex could reveal how the ligand influences the receptor's structural dynamics. Such studies would analyze fluctuations in different regions of the receptor, identifying which conformational states are preferentially sampled in the presence of the drug. This analysis would provide a molecular basis for understanding how Axomadol binding leads to receptor activation and subsequent downstream signaling.
MD simulations can model the entire process of a ligand binding to its receptor, capturing the formation and breaking of intermolecular interactions over the simulation timescale. unica.itmdpi.com By placing the ligand near the receptor's binding site within a simulated physiological environment (including a lipid bilayer and water molecules), researchers can observe the pathways of ligand entry and the subtle adjustments in both the ligand and receptor that lead to a stable complex. unica.it
These simulations would allow for the detailed characterization of the stability of key hydrogen bonds and hydrophobic contacts between Axomadol and the µ-opioid receptor. Analyzing the interaction frequencies and lifetimes can help quantify the strength of these contacts and explain the experimentally observed binding affinities. nih.gov This dynamic picture is crucial for a comprehensive understanding of the molecular determinants of Axomadol's efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical technique used to describe and predict the time course of a drug's concentration in the body (pharmacokinetics) and its resulting physiological effects (pharmacodynamics). researchgate.netmathworks.com For Axomadol, with its multiple active components, PK/PD modeling is essential to quantify the individual contributions of the parent drug and its metabolites to the observed clinical effects. nih.govnih.gov
A population PK/PD analysis has been conducted on Axomadol in healthy subjects to characterize the properties of its active components and link them to pupillometric and analgesic responses. nih.govsemanticscholar.orgbps.ac.uk The study simultaneously modeled the kinetics of the two enantiomers of Axomadol and their primary metabolites, using a model that included an extra compartment to represent the liver, where the metabolite is formed. nih.govnih.gov
The model successfully identified the opposing effects of Axomadol's components on pupil diameter:
The SS-enantiomer of the parent compound was found to cause mydriasis (pupil dilation), consistent with its noradrenaline reuptake inhibition activity. nih.gov
The RR-enantiomer of the O-demethyl metabolite was found to cause miosis (pupil constriction), consistent with its µ-opioid receptor agonism. nih.gov
The model integrated these opposing actions into a net effect on pupil diameter. Furthermore, it established a quantitative relationship between the change in pupil diameter and the analgesic effect, as measured by a cold pressor test. nih.govnih.gov The analysis revealed that for each 0.5 mm change in pupil diameter, there was a corresponding 10% decrease in the pain response (area under the concentration-time curve). nih.govbps.ac.uk This integrated PK/PD model demonstrates the ability to dissect a complex pharmacological profile and link a biomarker (pupil diameter) to a clinical response. nih.gov
Table 2: Key Pharmacodynamic Parameters from Axomadol PK/PD Model
| Compound/Metabolite | Effect on Pupil Diameter | Parameter | Value (Relative Standard Error %) |
|---|---|---|---|
| SS-Axomadol (Parent) | Mydriasis (Increase) | Emax (Maximal Effect) | 0.79 mm (17.4%) |
| SS-Axomadol (Parent) | Mydriasis (Increase) | C50 (Concentration for half-maximal effect) | 90.7 ng/ml (27%) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Axomadol |
| Noradrenaline |
| Serotonin (B10506) |
| Morphine |
| Fentanyl |
Population PK/PD Approaches for Biomarker Responses
A key study in healthy subjects aimed to characterize the PK/PD properties of Axomadol and its O-demethyl metabolite by quantifying their effects on pupillometry (a biomarker for opioid and noradrenergic activity) and nociception, as measured by the cold pressor test. nih.gov The analysis simultaneously modeled the kinetics of the parent drug and its metabolite, incorporating a liver compartment for metabolite formation.
The model revealed distinct and opposing effects of the SS-enantiomer of Axomadol and the RR-enantiomer of its O-demethyl metabolite on pupil diameter. The SS parent compound was found to induce mydriasis (pupil dilation), consistent with its noradrenaline reuptake inhibiting properties. Conversely, the RR O-demethyl metabolite, the primary opioid agonist, caused miosis (pupil constriction). An additive model that integrated these opposing effects on pupil diameter was able to adequately describe the reduction in pain. nih.govbps.ac.uk
This PK/PD model established a quantitative link between the biomarker (pupil diameter) and the clinical response (analgesia), revealing that a 0.5 mm change in pupil diameter was associated with a 10% decrease in the cold pressor area under the curve. nih.govbps.ac.uk
Table 1: Population PK/PD Model Parameters for Axomadol's Effect on Pupil Diameter
| Parameter | Description | Value |
| Emax | Maximum increase in pupil diameter by SS axomadol | 0.79 mm |
| C50 | Plasma concentration of SS axomadol for half-maximal effect | 90.7 ng/mL |
| Slope | Linear slope for pupil diameter decrease by RR O-demethyl metabolite | 0.00967 mm·ml/ng |
This table summarizes the key pharmacodynamic parameters from the population PK/PD model describing the effects of Axomadol and its metabolite on pupil diameter. nih.govbps.ac.uk
In Silico Prediction of Drug-Biomarker Relationships
While comprehensive in silico predictive models for Axomadol's drug-biomarker relationships are not extensively published, exposure-response analyses serve as a foundational step in this direction. An analysis of data from a phase IIb clinical trial in patients with chronic hip and/or knee osteoarthritis explored the relationship between Axomadol concentrations and daily patient-reported pain scores on a numerical rating scale (NRS). page-meeting.org
Different modeling approaches, including a continuous model, a logit model, and a truncated generalized Poisson model, were successfully implemented to describe the data. These models demonstrated that Axomadol exposure was a driver of efficacy, as reflected in the reduction of NRS pain scores. An Emax function was found to best describe the drug effect component. page-meeting.org
These exposure-response models, while not purely predictive in the in silico sense, form the basis for developing more sophisticated models that could potentially predict analgesic response based on individual patient characteristics and dosing regimens.
Development of Physiologically-Based Pharmacokinetic (PBPK) Models
PBPK models for tramadol (B15222) have been established to explore the influence of CYP2D6 gene polymorphism on its pharmacokinetics. nih.govmdpi.com These models integrate system-specific data (e.g., organ blood flow, tissue volumes) with drug-specific parameters (e.g., solubility, membrane permeability, metabolic clearance) to simulate the drug's concentration-time profile in various tissues.
For tramadol, PBPK models have been used to:
Predict the impact of CYP2D6 phenotypes: The models accurately describe the exposure of tramadol and its active M1 metabolite in extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultra-rapid metabolizers (UMs). nih.gov
Inform dose adjustments: Based on the model simulations, dose adjustments for different CYP2D6 phenotypes have been proposed to achieve equivalent plasma exposure of the active metabolite. nih.gov
Predict drug-drug interactions (DDIs): The models have been used to prospectively predict the extent of DDIs when tramadol is co-administered with CYP2D6 inhibitors. nih.govnih.gov
Table 2: Predicted Impact of CYP2D6 Phenotype on Tramadol M1 Metabolite Exposure (based on PBPK modeling)
| CYP2D6 Phenotype | Predicted Change in M1 AUC vs. Extensive Metabolizers (EMs) |
| Poor Metabolizers (PMs) | 70% lower |
| Intermediate Metabolizers (IMs) | 27% lower |
| Ultra-rapid Metabolizers (UMs) | 15% higher |
This table illustrates the predictive power of PBPK modeling in quantifying the effect of genetic polymorphisms on the exposure to the active metabolite of tramadol, a close analog of Axomadol. nih.gov
Prediction of ADME (Absorption, Distribution, Excretion) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of in silico drug development. For this compound, while specific predictive studies are scarce, we can infer the application of these methods by examining studies on similar compounds like tramadol and its derivatives.
In Silico Tools for Predicting Transport and Distribution
In silico tools are widely used to predict the transport and distribution of drug molecules. These tools often rely on physicochemical properties and molecular descriptors to estimate a compound's ability to cross biological membranes and distribute into various tissues.
For tramadol, a compound that, like Axomadol, needs to cross the blood-brain barrier (BBB) to exert its central analgesic effects, in silico models have been developed to predict its brain penetration. nih.gov Studies have shown that tramadol is actively transported into the brain, at least in part, by a proton-coupled organic cation antiporter. nih.govresearchgate.net
Computational models for BBB permeability often utilize descriptors such as:
LogP (lipophilicity)
Polar surface area (PSA)
Molecular weight
Hydrogen bond donors and acceptors
One in silico screening study of compounds similar to tramadol used SwissADME to predict pharmacokinetic profiles, including BBB penetration. researchgate.net
Permeability Modeling Across Biological Barriers
Modeling the permeability of a drug across biological barriers is crucial for predicting its absorption and distribution. For centrally acting analgesics like Axomadol, permeability across the intestinal epithelium (for oral absorption) and the blood-brain barrier (for central nervous system effects) are of particular importance.
In vitro studies on tramadol have characterized its transport characteristics across the BBB. nih.gov These studies, often using cell lines like hCMEC/D3 as a model of the human BBB, provide data that can be used to build and validate in silico permeability models. Such models can predict whether a compound is a substrate for influx or efflux transporters, which can significantly impact its brain concentration. For tramadol, it was found that its uptake into brain endothelial cells is concentration-dependent and inhibited by certain cations, suggesting carrier-mediated transport. nih.gov
Future Directions in Axomadol Hydrochloride Academic Research
Exploration of Undiscovered Pharmacological Targets
While Axomadol's primary targets are the μ-opioid receptor and monoamine transporters, its structural complexity and the broad effects of its parent compound, tramadol (B15222), suggest the possibility of engagement with other biological targets. drugbank.com Future research should aim to deconstruct its complete pharmacological signature. Tramadol and its metabolites have been shown to interact with a variety of other receptors, including serotonergic (5-HT), adrenergic, and nicotinic acetylcholine (B1216132) receptors, as well as modulating inflammatory pathways. A systematic investigation into whether Axomadol or its unique metabolites exhibit similar off-target activities is a critical next step.
Advanced screening platforms, such as broad ligand-binding panels and functional cell-based assays, could be employed to test Axomadol against hundreds of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Furthermore, chemoproteomics and metabolomics studies in relevant neuronal cell lines or primary tissues treated with Axomadol could uncover novel protein interactions and pathway modulations, revealing previously unknown mechanisms that may have contributed to its efficacy or clinical trial outcomes. Identifying such targets could open new avenues for its application in different therapeutic areas or inform the design of more selective analogs.
Rational Design of Enhanced Efficacy and Selectivity Analogs
The dual-action profile of Axomadol, involving both opioid and monoamine reuptake inhibition, offers a rich scaffold for medicinal chemistry exploration. The key to future development lies in the rational design of analogs that fine-tune this balance for enhanced therapeutic benefit. Structure-activity relationship (SAR) studies, guided by the knowledge of tramadol and its metabolites, can provide a roadmap for chemical modification. researchgate.netresearchgate.net
Key areas for modification include:
The Cyclohexane (B81311) Ring: Altering the stereochemistry and substitution patterns on the cyclohexanol (B46403) ring could modulate binding affinity and selectivity for the μ-opioid receptor versus other opioid receptors (e.g., delta, kappa).
The Phenyl Group: Modifications to the 3-methoxy substituent on the phenyl ring are known to be critical for opioid activity. The O-demethylated metabolite of both tramadol and Axomadol shows significantly higher affinity for the μ-opioid receptor. nih.govclinpgx.org Designing analogs with different bioisosteric replacements or metabolic stabilizers at this position could optimize potency and pharmacokinetic profiles.
The Dimethylamino Group: This group is crucial for monoamine transporter interaction. Synthesizing analogs with different amine substitutions could selectively enhance or reduce norepinephrine (B1679862) and serotonin (B10506) reuptake inhibition, thereby tailoring the analgesic and side-effect profile.
Computational modeling and molecular docking simulations could predict how these structural changes affect binding at the target sites, allowing for a more focused and efficient synthetic effort. researchgate.net The ultimate goal is to create new chemical entities with a superior balance of efficacy and selectivity, potentially leading to improved pain relief with fewer side effects.
Innovative Synthetic Pathways for Sustainable Production
The traditional synthesis of tramadol-like molecules typically involves a multi-step process, often beginning with a Mannich reaction to prepare a key aminoketone intermediate, followed by a Grignard or organolithium reaction to introduce the substituted phenyl ring. scielo.org.mxscribd.com While effective at the lab scale, these methods often rely on hazardous reagents and solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which pose challenges for large-scale, environmentally sustainable production. jocpr.com
Future academic research should focus on developing innovative and greener synthetic pathways. Recent advancements in synthetic chemistry offer several promising alternatives:
Green Solvents: Research has demonstrated that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be effective and more environmentally friendly replacements for traditional ethers in Grignard reactions. researchgate.net These solvents offer higher boiling points, greater stability, and are often derived from renewable resources.
Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions could provide more efficient and atom-economical routes to the core structure, potentially reducing the number of synthetic steps and the amount of waste generated.
Biocatalysis and Biomimetic Synthesis: Inspired by the proposed natural origin of tramadol in some plant species, researchers could investigate enzymatic or biomimetic approaches. researchgate.net A key step in a proposed biosynthetic pathway involves an intramolecular cyclization that could be mimicked in the lab under mild, in-vivo-like conditions, offering a novel and sustainable synthetic strategy.
Developing robust, scalable, and sustainable synthetic routes is essential for making Axomadol and its future analogs viable candidates for further development.
Integration of Multi-Omics Data in Systems Pharmacology Modeling
Future research can build upon this foundation by integrating a wider array of multi-omics data:
Pharmacogenomics: Data on genetic variations, particularly in the CYP2D6 enzyme responsible for metabolizing Axomadol to its more potent form, can be incorporated into models to predict inter-individual variability in response. clinpgx.org
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in neuronal models following exposure to Axomadol could identify downstream signaling pathways and adaptive responses, providing a more holistic view of its mechanism of action.
Metabolomics: Studying the full spectrum of metabolites produced after Axomadol administration can help identify novel metabolic pathways and potential biomarkers for efficacy or toxicity.
By integrating these diverse datasets, more sophisticated quantitative systems pharmacology (QSP) models can be developed. These models could simulate the effects of Axomadol analogs in virtual patient populations, predict optimal therapeutic windows, and identify potential drug-drug interactions, thereby guiding future clinical research more effectively.
Development of Advanced In Vitro Research Models
A significant challenge in analgesic drug discovery is the poor translation of findings from animal models to human clinical outcomes. nih.gov The development of advanced in vitro models using human cells offers a more relevant and predictive platform for preclinical research. Future academic studies on Axomadol and its analogs should leverage these cutting-edge technologies.
Human induced pluripotent stem cell (iPSC)-derived sensory neurons have emerged as a particularly valuable tool. nih.govneuroservice.com These cells can be cultured to form functional nociceptors that express the key ion channels and receptors involved in pain signaling. biorxiv.orgresearchgate.net By using iPSC-derived neurons on platforms like multi-electrode arrays (MEAs), researchers can perform high-content screening of new Axomadol analogs, measuring their effects on neuronal electrical activity with high throughput and precision. nih.gov
Furthermore, these platforms allow for the creation of more complex and physiologically relevant models:
Patient-Specific Models: iPSCs can be generated from patients with specific pain-related genetic variants or disease states (e.g., diabetic neuropathy), allowing researchers to test the efficacy of Axomadol analogs in a personalized medicine context.
Co-culture Systems: Developing co-cultures of sensory neurons with other relevant cell types, such as keratinocytes, immune cells, or spinal cord neurons, can help model the complex cellular interactions that occur within the pain pathway.
Organ-on-a-Chip: Microfluidic devices that recapitulate the architecture of the dorsal root ganglia or other parts of the peripheral nervous system can provide even greater insight into how Axomadol modulates nociceptive signaling in a human-relevant microenvironment.
Employing these advanced models will not only accelerate the screening and optimization of new compounds but also provide deeper mechanistic insights that are more likely to translate to clinical success.
Q & A
Basic: What is the chemical structure and IUPAC name of Axomadol hydrochloride?
This compound has the chemical formula C₁₆H₂₅NO₃·HCl and the IUPAC name (1R,3R,6R)-rel-6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol hydrochloride . Its structural configuration is critical for binding to central nervous system targets, particularly in pain modulation pathways .
Methodological Note : Confirm structural identity using techniques like NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. Cross-reference with pharmacopeial monographs for validation .
Basic: What are the recommended protocols for synthesizing and purifying this compound to ≥98% purity?
High-purity synthesis typically involves:
- Stepwise alkylation of the cyclohexanediol backbone with dimethylamine derivatives.
- Acid-base purification to isolate the hydrochloride salt.
- Chromatographic techniques (e.g., HPLC or column chromatography) to achieve ≥98% purity, as noted in research-grade product specifications .
Methodological Note : Monitor reaction intermediates via TLC and validate purity using DSC (differential scanning calorimetry) and HPLC-UV .
Advanced: How should researchers design in vivo studies to evaluate Axomadol’s analgesic efficacy while minimizing bias?
- Experimental Design : Use randomized, double-blind protocols with positive controls (e.g., tramadol) and placebo groups.
- Dose-Response Curves : Establish thresholds for efficacy (ED₅₀) and toxicity (LD₅₀) in rodent models.
- Outcome Metrics : Quantify pain response via von Frey filaments (mechanical allodynia) and hot-plate tests (thermal latency) .
Methodological Note : Adhere to ARRIVE guidelines for animal studies and include power analysis to justify sample sizes .
Advanced: How can analytical methods for this compound be validated to meet pharmacopeial standards?
- Dissolution Testing : Follow USP 〈711〉 guidelines using Apparatus 2 (50 rpm) in 0.1 N HCl or pH 2.5 buffer, with UV detection at λmax ~270 nm .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products via LC-MS.
- Validation Parameters : Include specificity, linearity (R² ≥0.998), and recovery rates (90–110%) .
Advanced: How should contradictions in pharmacological data (e.g., varying efficacy across studies) be resolved?
- Source Analysis : Identify confounding variables (e.g., animal strain differences, dosing schedules).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity.
- Mechanistic Studies : Use knockout models or receptor-binding assays to clarify target engagement .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Storage : Keep in tightly sealed containers at controlled room temperature (20–25°C), away from incompatible substances .
Methodological Note : Develop lab-specific SOPs referencing OSHA HCS guidelines and SDS documentation .
Advanced: What formulation challenges arise when developing sustained-release this compound systems?
- Hydrogel Design : Optimize polymer crosslinking (e.g., carbopol or chitosan) to control drug release kinetics.
- In Vitro/In Vivo Correlation (IVIVC) : Use dialysis membranes for in vitro release studies and validate against plasma concentration profiles in animal models .
Advanced: How can researchers develop standardized operating procedures (SOPs) for this compound assays?
- Template Adaptation : Modify existing SOPs for structurally similar analgesics (e.g., tramadol) to include Axomadol-specific parameters (e.g., stability in PBS).
- Training : Document staff training on hazard management, decontamination, and emergency procedures .
Basic: What are the primary pharmacological targets of this compound?
Axomadol acts as a central analgesic with dual mechanisms:
- μ-opioid receptor agonism (moderate affinity).
- Norepinephrine reuptake inhibition (supported by in vitro transporter assays) .
Methodological Note : Use radioligand binding assays (e.g., [³H]-naloxone) and synaptosomal uptake studies to quantify target engagement .
Advanced: What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
